Tos-PEG3-CH2CO2H
Overview
Description
Tos-PEG3-CH2CO2H is a PEG derivative containing a tosyl group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The terminal carboxylic acid of Tos-PEG3-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular weight of Tos-PEG3-CH2CO2H is 318.3 g/mol . The functional group is Tosyl/CH2CO2H . The molecular formula is C13H18O7S .Chemical Reactions Analysis
The tosyl group in Tos-PEG3-CH2CO2H is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of Tos-PEG3-CH2CO2H is 318.3 g/mol . The functional group is Tosyl/CH2CO2H . The molecular formula is C13H18O7S .Scientific Research Applications
Enhanced Anticancer Efficacy
Tos-PEG3-CH2CO2H derivatives like TPGS (alpha-tocopheryl polyethylene glycol succinate) have been investigated for their potential in enhancing anticancer efficacy. TPGS has been observed to inhibit the growth of human lung carcinoma cells more potently than TOS (alpha-tocopheryl succinate), primarily due to its increased ability to induce apoptosis and generate reactive oxygen species (Youk et al., 2005).
Applications in Nanomedicine
The use of Tos-PEG3-CH2CO2H derivatives in nanomedicine, particularly for cancer treatment, is another significant application. RAFT (Reversible Addition–Fragmentation chain Transfer) polymerization has been utilized to synthesize Tos-PEG3-CH2CO2H-based block copolymers for forming nanoparticles. These nanoparticles, due to their unique structure, are rapidly endocytosed by cancer cells, and their biological activity depends on the molecular weight and content of the components (Palao-Suay et al., 2016).
Peptide and Protein PEGylation
Poly(ethylene glycol) (PEG), a key component of Tos-PEG3-CH2CO2H, is extensively used for the PEGylation of peptides and proteins. This process improves the pharmacokinetics of these molecules by shielding them from immune recognition and enzymatic degradation. PEGylation also enhances the solubility and stability of peptides and proteins in pharmaceutical applications (Roberts et al., 2002).
Hydration and Polymer Mechanics
Research into the hydration effects of PEG, an integral part of Tos-PEG3-CH2CO2H, has provided insights into polymer mechanics, especially in medical applications. Studies have shown that the hydration effects can significantly influence the mechanics of PEG, impacting its applications in biomedicine and drug delivery (Liese et al., 2017).
Drug Delivery Systems
The derivatives of Tos-PEG3-CH2CO2H, like TPGS, have been explored as molecular biomaterials in various drug delivery systems. TPGS has an amphiphilic structure that aids in improving the delivery and effectiveness of drugs, particularly in overcoming multidrug resistance and enhancing oral drug delivery (Zhang et al., 2012).
Future Directions
properties
IUPAC Name |
2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHWSZBWDYTXGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163084 | |
Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG3-CH2CO2H | |
CAS RN |
1807537-35-4 | |
Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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